molecular formula C14H20N2O3 B171242 tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate CAS No. 1224514-70-8

tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B171242
CAS No.: 1224514-70-8
M. Wt: 264.32 g/mol
InChI Key: YDBUDAIEOISMCW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O3 It is a derivative of pyrrolidine and pyridine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with pyridin-2-ol in the presence of tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Pyrrolidine, pyridin-2-ol, tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Procedure: Pyrrolidine is reacted with pyridin-2-ol in the presence of a base, such as triethylamine, followed by the addition of tert-butyl chloroformate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine derivatives with altered functional groups.

Scientific Research Applications

tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(pyridin-2-yloxy)methylpyrrolidine-1-carboxylate
  • tert-Butyl 3-(pyridin-2-yloxy)ethylpyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of pyrrolidine and pyridine rings, along with the tert-butyl ester group, makes it a versatile compound for various research applications.

Properties

IUPAC Name

tert-butyl 3-pyridin-2-yloxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-7-11(10-16)18-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBUDAIEOISMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647927
Record name tert-Butyl 3-[(pyridin-2-yl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224514-70-8
Record name tert-Butyl 3-[(pyridin-2-yl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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